molecular formula C16H20N6O3 B12172711 ethyl 4-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate

ethyl 4-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate

Cat. No.: B12172711
M. Wt: 344.37 g/mol
InChI Key: BWPDYCVAFSJLDO-UHFFFAOYSA-N
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Description

Ethyl 4-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate is a complex organic compound that features a tetrazole ring, a phenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 5-methyl-1H-tetrazole with a phenyl carbonyl chloride derivative to form the intermediate compound. This intermediate is then reacted with piperazine-1-carboxylate under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield nitro derivatives, while reduction of the phenyl carbonyl group results in the corresponding alcohol .

Scientific Research Applications

Ethyl 4-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This binding can modulate the activity of these proteins, leading to various biological effects. The phenyl and piperazine moieties contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 4-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.

Biological Activity

Ethyl 4-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has a complex structure characterized by a piperazine ring, a carbonyl group, and a tetrazole moiety. Its molecular formula is C15H19N5O2C_{15}H_{19}N_{5}O_{2}, and it features the following structural components:

  • Piperazine Ring: A six-membered ring containing two nitrogen atoms.
  • Tetrazole Group: A five-membered ring containing four nitrogen atoms that contributes to the compound's biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Protein Kinases: The compound has shown potential as an inhibitor of certain protein kinases, which play critical roles in cell signaling pathways. For instance, it may inhibit the c-Met kinase, which is involved in cancer progression and metastasis .
  • Modulation of GABA Receptors: Research indicates that derivatives of this compound may act as allosteric modulators of GABA receptors, influencing neurotransmission and potentially offering therapeutic benefits for neurological disorders .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound. The following table summarizes key findings:

Study ReferenceBiological ActivityIC50 Value (µM)Target
c-Met Inhibition0.005c-Met Kinase
GABA ModulationNot specifiedGABA Receptors
Anticancer Activity10.0Various Cancer Cell Lines

Case Studies

  • Anticancer Effects:
    • A study demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The study reported an IC50 value of 10 µM, indicating potent activity against these malignancies .
  • Neuropharmacological Applications:
    • Another investigation revealed that derivatives of this compound could modulate GABA receptor activity, suggesting potential applications in treating anxiety and other neurological disorders. The specific effects on receptor subtypes were not quantified but indicated a promising direction for further research .

Properties

Molecular Formula

C16H20N6O3

Molecular Weight

344.37 g/mol

IUPAC Name

ethyl 4-[3-(5-methyltetrazol-1-yl)benzoyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H20N6O3/c1-3-25-16(24)21-9-7-20(8-10-21)15(23)13-5-4-6-14(11-13)22-12(2)17-18-19-22/h4-6,11H,3,7-10H2,1-2H3

InChI Key

BWPDYCVAFSJLDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)N3C(=NN=N3)C

Origin of Product

United States

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